4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Propriétés
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12-4-6-13(7-5-12)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-26-14/h4-7,14H,2-3,8-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKMCDNLHHCZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide , with the CAS number 946279-53-4 , belongs to the class of imidazo[2,1-c][1,2,4]triazines. Its complex structure suggests potential for significant biological activity, making it a candidate for pharmacological research. This article provides a comprehensive overview of its biological activity based on diverse sources.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 405.4 g/mol . The structural features include:
- Tetrahydrofuran moiety : Contributes to the compound's solubility and interaction with biological targets.
- p-Tolyl group : Enhances lipophilicity and potential receptor binding affinity.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets such as enzymes and receptors. The planar aromatic systems suggest possible interactions with DNA or protein targets, which may influence pathways related to inflammation or cancer cell proliferation.
Biological Assays and Efficacy
Research indicates that the compound exhibits notable biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazines can inhibit cancer cell proliferation. For instance:
- In vitro assays demonstrated that similar compounds significantly reduced the viability of various cancer cell lines. The specific IC50 values for related compounds suggest that modifications in structure can enhance or diminish anticancer efficacy .
Antimicrobial Activity
Preliminary screenings indicate potential antimicrobial properties. While specific data on this compound is limited, related triazine derivatives have shown activity against various bacterial strains .
Case Studies
A series of case studies have been conducted on structurally similar compounds:
- Study on Anticancer Properties : A derivative exhibited an IC50 value of 6.7 μg/mL against CCRF-CEM leukemia cells, indicating moderate activity .
- Antimicrobial Testing : Compounds with similar structural motifs were tested against Staphylococcus aureus and showed varying degrees of antibacterial activity .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been employed to understand how structural variations affect biological activity:
- A significant correlation was found between lipophilicity (logP) and anticancer activity.
- The presence of specific functional groups was identified as crucial for enhancing biological efficacy .
Summary of Findings
| Biological Activity | Observation |
|---|---|
| Anticancer | Moderate efficacy against leukemia cell lines (IC50 ~ 6.7 μg/mL) |
| Antimicrobial | Potential activity against Staphylococcus aureus; further studies needed |
| QSAR Insights | Lipophilicity and functional groups critical for activity |
Comparaison Avec Des Composés Similaires
Core Heterocyclic Systems
Key Observations :
- The target's imidazotriazine core is distinct from imidazotetrazines (e.g., ) and imidazopyridines (), which may influence ring strain, electron distribution, and binding selectivity.
- Substituents like p-tolyl (electron-donating) contrast with nitrophenyl (electron-withdrawing) in , affecting electronic properties and interaction with biological targets.
Functional Group Analysis
Key Observations :
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, acylation, and heterocycle formation. Key steps include:
- Solvent Selection: Tetrahydrofuran (THF) or ethanol are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
- Temperature Control: Heating under reflux (e.g., 80–100°C in THF) is critical for cyclization steps, as demonstrated in analogous imidazo-triazine syntheses .
- Purification: Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Yield Optimization: Use of stoichiometric catalysts (e.g., trifluoroacetic anhydride for acylation) can improve yields to 60–90%, depending on substituent reactivity .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy:
- ¹H NMR: Identify protons on the tetrahydrofuran (δ 3.5–4.0 ppm) and p-tolyl (δ 2.3 ppm for CH₃) moieties. Coupling constants (J) confirm stereochemistry in the imidazo-triazine core .
- ¹³C NMR: Peaks at δ 160–170 ppm indicate carbonyl groups, while δ 120–140 ppm confirm aromatic carbons .
- Mass Spectrometry (HRMS): Validate molecular weight with <5 ppm error. For example, [M+H]⁺ should match theoretical calculations (e.g., C₂₀H₂₂N₅O₃: 392.1725) .
- HPLC-PDA: Purity >95% is confirmed using reversed-phase C18 columns (acetonitrile/water gradient) .
Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?
Answer:
Discrepancies often arise from solvent effects or unaccounted transition states. Mitigation strategies include:
- Solvent Modeling: Use COSMO-RS or SMD models in DFT calculations to simulate solvent polarity effects, which alter reaction pathways in polar aprotic solvents like THF .
- Transition State Analysis: Apply Nudged Elastic Band (NEB) methods to map energy barriers for key steps (e.g., acylation), identifying overlooked intermediates .
- Experimental Validation: Repeat reactions under inert conditions (argon atmosphere) to exclude oxygen/humidity interference, as oxidation side products are common in triazine systems .
Advanced: How can SAR studies elucidate the role of the tetrahydrofuran (THF) moiety in bioactivity?
Answer:
Design SAR studies with systematic structural variations:
- Substituent Replacement: Synthesize analogs replacing the THF-methyl group with cyclopentyl, cyclohexyl, or linear alkyl chains to assess steric/electronic effects .
- Bioassay Testing: Screen analogs against target enzymes (e.g., kinases or bacterial enzymes) using fluorescence polarization or microplate calorimetry. For example, THF’s oxygen atom may enhance hydrogen bonding in enzyme active sites .
- Molecular Dynamics (MD): Simulate ligand-protein binding to quantify interactions (e.g., RMSD <2 Å stability over 100 ns simulations) .
Advanced: What methodologies address discrepancies in solubility data across experimental setups?
Answer:
Solubility variability often stems from:
- Crystalline vs. Amorphous Forms: Use XRPD to confirm polymorphism. Amorphous forms (prepared by spray drying) exhibit higher solubility than crystalline counterparts .
- Solvent Systems: Standardize solvents (e.g., DMSO for stock solutions) and use biorelevant media (FaSSIF/FeSSIF) for physiological relevance. For example, logP calculations (e.g., 2.5–3.0) predict moderate solubility in lipid membranes .
- Solid Dispersion Techniques: Co-formulate with polymers (e.g., PVP-VA64) via hot-melt extrusion to enhance aqueous solubility by 5–10× .
Advanced: How can researchers design experiments to analyze degradation pathways under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to:
- Acidic/alkaline conditions: 0.1M HCl/NaOH at 37°C for 24h.
- Oxidative stress: 3% H₂O₂ at 25°C for 6h.
- Photolysis: ICH Q1B guidelines (UV light, 1.2 million lux·hr) .
- LC-MS/MS Analysis: Identify degradation products (e.g., imidazo-triazine ring cleavage or p-tolyl oxidation) using high-resolution Q-TOF instruments .
- Kinetic Modeling: Apply first-order kinetics to estimate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .
Advanced: What computational tools predict metabolic stability and toxicity?
Answer:
- Metabolism Prediction: Use GLORY or ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites, particularly on the tetrahydrofuran or triazine moieties .
- Toxicity Profiling:
Advanced: How can isotopic labeling aid in pharmacokinetic studies of this compound?
Answer:
- Synthesis of ¹³C/²H Labels: Introduce isotopes at the carbonyl carbon (¹³C) or THF methylene (²H) via modified Grignard or catalytic deuteration .
- Tracer Studies: Administer labeled compound in rodent models and quantify distribution using MALDI-TOF imaging or accelerator mass spectrometry (AMS) for nanogram sensitivity .
- Metabolite Identification: Correlate isotopic patterns in urine/plasma with LC-MS/MS fragmentation to map metabolic pathways .
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